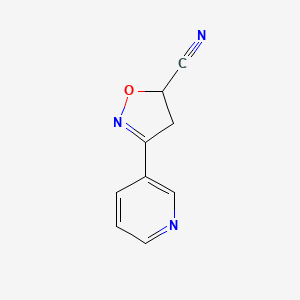
3-(Pyridin-3-yl)-4,5-dihydroisoxazole-5-carbonitrile
Cat. No. B8772891
M. Wt: 173.17 g/mol
InChI Key: PASHWLNOQNKHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06583141B1
Procedure details


) 1-Chloro-2,5-pyrrolidinedione (0.061 mol; 98%) was added portionwise to a mixture of 3-pyridinecarboxaldehyde, oxime (0.041 mol) and pyridine (0.32 ml) in CHCl3 (300 ml) and this mixture was stirred for 3 hours at 40° C. The mixture was cooled to RT. 2-Propenenitrile (0.041 mol) was added. N,N-diethylethanamine (0.061 mol) was added dropwise while the temperature was kept <35° C. The resulting reaction mixture was stirred overnight at RT. The crude mixture was washed with water, then extracted. The organic layer was separated, dried (Na2SO4), filtered and the solvent was evaporated. The residue was purified by two open column chromatography over silica gel ((I) eluent: CH2Cl2/2-propanone 96/4 and CH2Cl2/CH3OH 96/4; (II) hexane/EtOAc 4/1 and CH2Cl2/2-propanone 96/4). The pure fractions were collected and the solvent was evaporated, yielding 5.3 g (74%) of (±)-4,5-dihydro-3-(3-pyridinyl)-5-isoxazolecarbonitrile (interm. 14)


[Compound]
Name
oxime
Quantity
0.041 mol
Type
reactant
Reaction Step One





Yield
74%
Identifiers


|
REACTION_CXSMILES
|
Cl[N:2]1C(=O)CC[C:3]1=O.N1C=CC=C(C=[O:16])C=1.[C:17](#[N:20])[CH:18]=[CH2:19].C(N(CC)CC)C.[N:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>C(Cl)(Cl)Cl>[N:28]1[CH:33]=[CH:32][CH:31]=[C:30]([C:17]2[CH2:18][CH:19]([C:3]#[N:2])[O:16][N:20]=2)[CH:29]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.061 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)C=O
|
[Compound]
|
Name
|
oxime
|
|
Quantity
|
0.041 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.32 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.041 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)#N
|
Step Three
|
Name
|
|
|
Quantity
|
0.061 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
this mixture was stirred for 3 hours at 40° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to RT
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept <35° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred overnight at RT
|
|
Duration
|
8 (± 8) h
|
WASH
|
Type
|
WASH
|
|
Details
|
The crude mixture was washed with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by two open column chromatography over silica gel ((I) eluent: CH2Cl2/2-propanone 96/4 and CH2Cl2/CH3OH 96/4; (II) hexane/EtOAc 4/1 and CH2Cl2/2-propanone 96/4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The pure fractions were collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)C1=NOC(C1)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.3 g | |
| YIELD: PERCENTYIELD | 74% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
